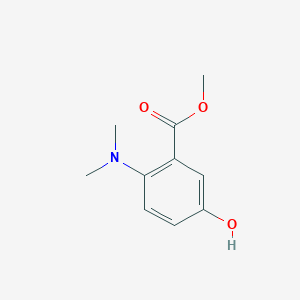

Methyl 2-(dimethylamino)-5-hydroxybenzoate

Description

Properties

IUPAC Name |

methyl 2-(dimethylamino)-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11(2)9-5-4-7(12)6-8(9)10(13)14-3/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDVLCHEGOGFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dimethylamino)-5-hydroxybenzoate typically involves the esterification of 2-(dimethylamino)-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(dimethylamino)-5-hydroxybenzoic acid+methanolacid catalystMethyl 2-(dimethylamino)-5-hydroxybenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethylamino)-5-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-(dimethylamino)-5-hydroxybenzoate is primarily recognized for its role as an important intermediate in the synthesis of pharmaceutical compounds. Its structural properties enable it to participate in the development of various bioactive molecules.

Synthesis of Bioactive Compounds

- STAT3 Signaling Pathway Inhibitors : This compound is utilized in synthesizing derivatives that inhibit the STAT3 signaling pathway, which is crucial in cancer progression and immune response modulation .

- Kainate Receptor Modulators : It serves as a precursor for developing new oxazole[4,5-c]quinolin-4-one derivatives that act on kainate receptors, potentially offering therapeutic avenues for neurological disorders .

- Potassium Channel Modulators : The compound is involved in synthesizing potassium channel modulators which are vital for regulating cellular excitability and neurotransmitter release .

Organic Buffer Applications

In biochemistry and molecular biology, this compound functions as an organic buffer. Buffers are essential in maintaining pH stability during biochemical reactions.

- Buffering Capacity : Its ability to stabilize pH levels makes it suitable for various biological assays and experiments where pH fluctuations could affect outcomes .

Chemical Synthesis and Material Science

Beyond pharmaceuticals, this compound finds utility in various chemical synthesis processes and material science applications.

Polymer Chemistry

- This compound can be used in the development of polymers where its hydroxyl group contributes to the formation of cross-linked structures, enhancing thermal stability and mechanical properties .

Antioxidant Properties

- The compound exhibits antioxidant characteristics, making it a candidate for incorporation into materials that require protection against oxidative degradation. This property is particularly valuable in plastics and rubber industries where longevity and durability are critical .

Case Study 1: Development of STAT3 Inhibitors

A recent study demonstrated the synthesis of a series of benzyloxyphenyl methylaminophenol derivatives from this compound. These derivatives were evaluated for their efficacy as STAT3 inhibitors, showing promising results in preclinical models of cancer .

Case Study 2: Buffering Applications

In a laboratory setting, this compound was employed as a buffering agent during enzyme assays. The results indicated that maintaining a stable pH significantly improved enzyme activity compared to assays without buffering agents .

Data Tables

| Application Area | Specific Use Case | Observations/Results |

|---|---|---|

| Pharmaceutical Synthesis | STAT3 inhibitors | Effective in inhibiting cancer cell proliferation |

| Organic Buffer | Stabilizing pH during biochemical assays | Enhanced enzyme activity observed |

| Polymer Chemistry | Development of cross-linked polymers | Improved thermal stability |

| Antioxidant Properties | Protection against oxidative degradation | Increased lifespan of materials tested |

Mechanism of Action

The mechanism of action of Methyl 2-(dimethylamino)-5-hydroxybenzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The hydroxyl group can form additional hydrogen bonds, further stabilizing these interactions. These properties make the compound a potential candidate for drug development and other biomedical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared with analogues differing in substituent type, position, and functional groups (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison

Cost and Commercial Availability

- Methyl 2-(dimethylamino)-5-hydroxybenzoate is priced lower (€529/50 mg) than bulkier analogues like methyl 2-(benzylamino)-5-(benzyloxy)benzoate (€934/50 mg), reflecting differences in synthetic complexity .

Biological Activity

Methyl 2-(dimethylamino)-5-hydroxybenzoate, also known as a derivative of salicylic acid, has garnered attention for its potential biological activities. This compound is primarily investigated for its interactions with biological macromolecules and its implications in drug development.

The biological activity of this compound is attributed to its structural features, particularly the dimethylamino and hydroxyl groups. These functional groups enable the compound to engage in hydrogen bonding and electrostatic interactions with various biological targets. The dimethylamino group can enhance solubility and facilitate interactions with receptor sites, while the hydroxyl group contributes to stability through additional hydrogen bonds.

Antitumor Activity

Research suggests that this compound may exhibit antitumor properties . In studies involving various cancer cell lines, the compound demonstrated significant inhibition of cell proliferation. For instance, it was shown to reduce the growth of cells expressing oncogenic mutations in SHP2, a protein implicated in several cancers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro assays indicated that it could inhibit the growth of several bacterial strains, showcasing potential as an antibacterial agent. The inhibitory zones measured against standard bacterial strains (e.g., Staphylococcus aureus) were promising, suggesting that it could be developed into a therapeutic agent for bacterial infections .

Antioxidant Properties

This compound exhibits antioxidant activity , which is crucial in preventing oxidative stress-related cellular damage. Studies utilizing DPPH and ABTS assays confirmed its capacity to scavenge free radicals effectively, indicating its potential role in mitigating oxidative damage in biological systems .

Case Studies

- Cell Proliferation Assays : In a study examining hematopoietic progenitor cells from patients with juvenile myelomonocytic leukemia (JMML), treatment with this compound resulted in reduced hyperproliferation in response to granulocyte-macrophage colony-stimulating factor (GM-CSF). This finding underscores the compound's therapeutic potential in hematological malignancies .

- Antimicrobial Testing : A series of experiments evaluated the compound against various pathogens. The results indicated that this compound had a notable effect on bacterial growth inhibition, particularly against Gram-positive bacteria .

Data Tables

| Biological Activity | IC50 (µM) | Target |

|---|---|---|

| Antitumor | 10-20 | SHP2-mutated cells |

| Antimicrobial | 15-30 | Staphylococcus aureus |

| Antioxidant | 25-40 | DPPH radical scavenging |

Q & A

Q. What are the key identifiers and structural characteristics of Methyl 2-(dimethylamino)-5-hydroxybenzoate?

this compound is an aromatic ester with a hydroxyl group at position 5, a dimethylamino group at position 2, and a methoxycarbonyl group. Key identifiers include:

- IUPAC Name : this compound

- Synonyms : Methyl 5-hydroxy-2-(dimethylamino)benzoate; N,N-Dimethylanthranilic acid methyl ester .

- Molecular Formula : C₁₀H₁₃NO₃ (calculated based on structural analogs in ).

For structural verification, use NMR (¹H/¹³C) and mass spectrometry . Compare spectral data with analogs like methyl 2-amino-5-chlorobenzoate (PubChem data ).

Q. What are the optimal synthetic routes for this compound?

A common method involves alkylation and esterification of precursor molecules. For example:

- Step 1 : React 2-amino-5-hydroxybenzoic acid with dimethyl sulfate or methyl iodide to introduce the dimethylamino group.

- Step 2 : Esterify the carboxylic acid group using methanol and a catalyst (e.g., H₂SO₄) under reflux .

- Alternative : Protect the hydroxyl group (e.g., with benzyl bromide in DMF/K₂CO₃) before functionalization to avoid side reactions .

Q. How should researchers handle stability and storage of this compound?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the phenolic -OH group.

- Stability : Monitor for decomposition via HPLC; the dimethylamino group may hydrolyze under acidic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR shifts or mass fragmentation patterns often arise from solvent effects, tautomerism, or impurities. For example:

- Phenolic -OH proton : May appear as a broad peak in DMSO-d₆ but disappear in CDCl₃ due to exchange broadening. Confirm via deuterium exchange .

- Dimethylamino group : Verify using 2D NMR (HSQC, HMBC) to correlate with adjacent carbons. Cross-validate with analogs like methyl 2-amino-5-chlorobenzoate .

Q. What strategies mitigate side reactions during derivatization of the hydroxyl group?

The phenolic -OH is prone to undesired oxidation or etherification. To address this:

- Protection : Use silyl ethers (e.g., TBSCl) or benzyl groups during synthesis. For example, benzyl bromide in DMF with K₂CO₃ achieves >90% protection efficiency .

- Selective Deprotection : After functionalization, remove protecting groups using catalytic hydrogenation (H₂/Pd-C) or acidic conditions (e.g., HCl/MeOH) .

Q. How does the dimethylamino group influence reactivity in cross-coupling reactions?

The dimethylamino group acts as an electron-donating substituent, enhancing ortho-directing effects in electrophilic substitution. However, it may deactivate the ring in metal-catalyzed couplings (e.g., Suzuki-Miyaura). Strategies include:

Q. What are the applications of this compound in drug discovery?

- Intermediate for Anticancer Agents : The hydroxyl and dimethylamino groups enable conjugation with pharmacophores (e.g., platinum complexes for DNA intercalation) .

- Enzyme Inhibition : Modify the ester group to amides for targeting proteases or kinases. For example, methyl 5-chloro-2-fluoro-4-iodobenzoate derivatives show activity in biochemical assays .

Methodological Guidance

Q. For Data Contradictions :

- Step 1 : Replicate experiments under standardized conditions (solvent, temperature).

- Step 2 : Use orthogonal techniques (e.g., IR for carbonyl confirmation if NMR is ambiguous) .

Q. For Synthetic Optimization :

- DOE Approach : Vary reaction time, temperature, and reagent ratios to maximize yield. For example, K₂CO₃ concentration in benzylation reactions significantly impacts efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.